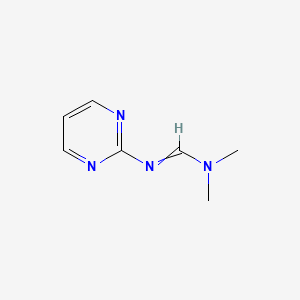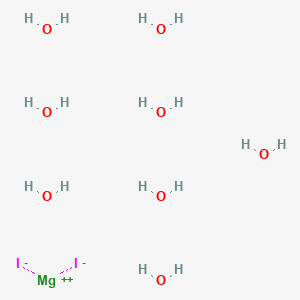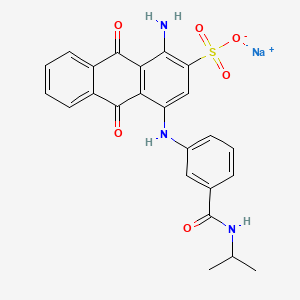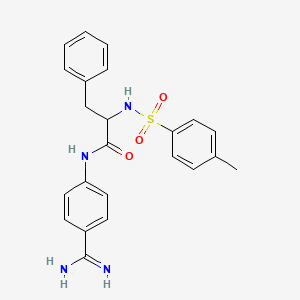
4'-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide is a complex organic compound with the molecular formula C23H24N4O3S and a molecular weight of 436.57 g/mol This compound is characterized by the presence of an amidino group, a p-toluenesulfonamido group, and a hydrocinnamanilide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of p-toluenesulfonamide with hydrocinnamic acid derivatives under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts such as FeCl3 and solvents like anhydrous acetonitrile .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as LiAlH4 or NaBH4.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling processes .
Comparaison Avec Des Composés Similaires
p-Toluenesulfonamide: A simpler sulfonamide with similar functional groups but lacking the amidino and hydrocinnamanilide components.
Hydrocinnamic Acid Derivatives: Compounds with a similar backbone but different functional groups.
Uniqueness: 4’-Amidino-alpha-(p-toluenesulfonamido)hydrocinnamanilide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
92953-67-8 |
|---|---|
Formule moléculaire |
C23H24N4O3S |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
N-(4-carbamimidoylphenyl)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanamide |
InChI |
InChI=1S/C23H24N4O3S/c1-16-7-13-20(14-8-16)31(29,30)27-21(15-17-5-3-2-4-6-17)23(28)26-19-11-9-18(10-12-19)22(24)25/h2-14,21,27H,15H2,1H3,(H3,24,25)(H,26,28) |
Clé InChI |
BYJKCMHVXUDQPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
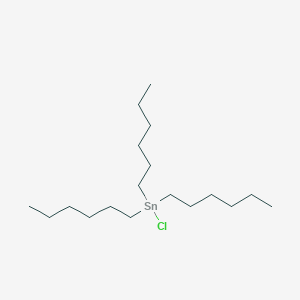
![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
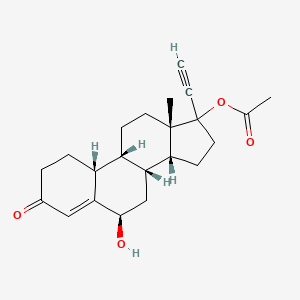
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
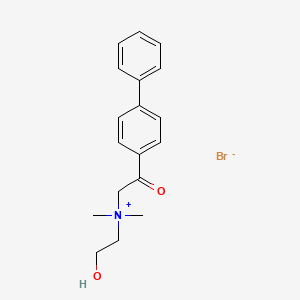
![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-](/img/structure/B13790566.png)
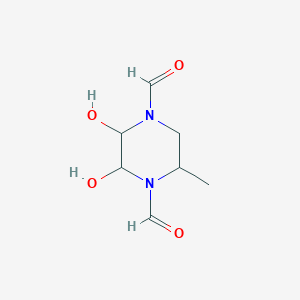
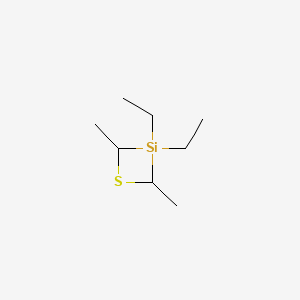
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)
